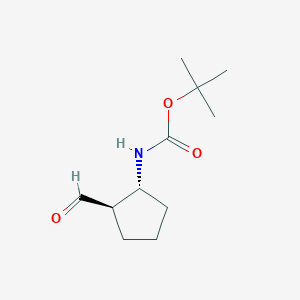

N-Boc-(+/-)-反式-2-甲酰基环戊基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-Boc-(+/-)-trans-2-formylcyclopentyl-amine and related compounds involves electrophilic amination methodologies, utilizing N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent. This process allows for the conversion of amino acids and their derivatives, such as amino esters and amino alcohols, into β-Boc-hydrazino derivatives, showcasing the versatility and efficiency of NH-Boc transfer reactions in organic synthesis (Baburaj & Thambidurai, 2012).

Molecular Structure Analysis

The molecular structure of N-Boc-(+/-)-trans-2-formylcyclopentyl-amine is characterized by the presence of the Boc group, which significantly influences the compound's reactivity and physical properties. The Boc group offers steric protection and resistance towards acidic, basic, and nucleophilic conditions, making it an ideal protective group for sensitive amine functionalities during complex synthesis routes.

Chemical Reactions and Properties

N-Boc protected amines, including N-Boc-(+/-)-trans-2-formylcyclopentyl-amine, undergo various chemical reactions, such as N-tert-butyloxycarbonylation, which can be performed in water without catalysts, presenting a chemoselective pathway to form N-t-Boc derivatives efficiently and cleanly (Chankeshwara & Chakraborti, 2006). These reactions underscore the importance of N-Boc protected amines in facilitating various organic transformations.

科学研究应用

电泳胺化和NH-Boc转移

N-Boc保护的肼基酸,通过使用N-Boc-O-对甲苯磺酰羟胺进行电泳胺化合成,可作为制备改良肽和杂环衍生物的有价值中间体。该方法展示了氨基酸衍生物(如氨基酯和氨基醇)转化为β-Boc-肼基衍生物的过程,展示了高效的NH-Boc转移试剂应用 (Baburaj & Thambidurai, 2012)。

无催化剂的化学选择性N-叔丁氧羰基化

在水中进行的无催化剂N-叔丁氧羰基化展示了一种化学选择性方法,形成N-t-Boc衍生物而不产生异氰酸酯、尿素等副产物。该方法对手性胺和α-氨基酸酯具有有效性,突出了其在生产光学纯N-t-Boc衍生物方面的实用性 (Chankeshwara & Chakraborti, 2006)。

异质和可回收催化

使用H3PW12O40作为催化剂的胺的N-叔丁氧羰基化展示了一种有效的、环境友好的保护胺的方法。该过程以反应时间短和没有竞争性副产物而著称,使其成为肽合成中N-Boc保护的有利方法 (Heydari et al., 2007)。

作用机制

Target of Action

The compound N-Boc-(+/-)-trans-2-formylcyclopentyl-amine, also known as tert-butyl N-[(1R,2R)-2-formylcyclopentyl]carbamate, is a type of carbamate. Carbamates are widely used in organic synthesis, especially in peptide chemistry . .

Mode of Action

The compound is involved in the synthetic strategy for carbamate formation from CO2 and amines. The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting group . The most common method for its deprotection uses TFA and generally requires large excesses . Another well-established method for faster (~ 10-30 min) and selective deprotection (in most cases) of Boc group utilizes (4M) HCl/dioxane .

Biochemical Pathways

It’s known that the boc group plays a significant role in organic synthesis .

Pharmacokinetics

The boc group is known for its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which could potentially influence the compound’s bioavailability.

Result of Action

The result of the compound’s action is the protection of the amine group during organic synthesis, especially in peptide chemistry . This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved using different reagents and conditions . The choice of these factors can affect the efficiency and selectivity of the deprotection process .

安全和危害

The N-Boc group is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

There is ongoing research into more efficient and sustainable methods for N-Boc deprotection. For example, a recent study described an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

属性

IUPAC Name |

tert-butyl N-[(1R,2R)-2-formylcyclopentyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKOKOKLXKRPQB-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2480567.png)

![(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2480568.png)

![1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2480580.png)

![N-(3-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480583.png)